molecular formula C₂₈H₃₂N₄O₁₀S B1146855 ミラベグロン N-カルバモイルグルクロン酸 CAS No. 1365244-67-2

ミラベグロン N-カルバモイルグルクロン酸

カタログ番号 B1146855
CAS番号: 1365244-67-2
分子量: 616.64
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of mirabegron involves a series of chemical reactions starting from (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol, undergoing nitro reduction, cyano group reduction, addition reaction with (R)-2-phenyloxirane, followed by condensation with 2-(2-aminothiazol-4-yl) acetic acid in the presence of HATU and DIEA, achieving a total yield of 67% (Mao Long-fei et al., 2016). A novel synthetic route for mirabegron that avoids the production of the intermediate product 4-(2-(phenethylamino)ethyl)aniline, which complicates purification, has been proposed to achieve a 99.6% purity and 61% overall yield (Gui-qing Xu et al., 2017).

Molecular Structure Analysis

The molecular structure of mirabegron has been characterized through various spectroscopic techniques, including mass and IR spectrometry, to confirm the structure of its degradation product under stress conditions of acidic and alkaline hydrolyses (A. Yehia et al., 2016).

Chemical Reactions and Properties

Mirabegron's primary metabolic reactions have been identified as amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine, with the main component of radioactivity in urine being unchanged mirabegron, accounting for approximately 22% of circulating radioactivity in plasma (Shin Takusagawa et al., 2012).

Physical Properties Analysis

The absorption, metabolism, and excretion study of mirabegron in healthy male volunteers revealed its rapid absorption with a plasma tmax for mirabegron and total radioactivity of 1.0 and 2.3 h postdose, respectively, indicating mirabegron's low-to-moderate membrane permeability and involvement in intestinal absorption processes (Shin Takusagawa et al., 2013).

Chemical Properties Analysis

The characterization of stress degradation products of mirabegron under hydrolytic, photolytic, thermal, and oxidative conditions demonstrated its stability profile and identified a total of seven degradation products through UPLC-MS/MS, supporting the safety and regulatory requirements in drug development processes (Pradipbhai D. Kalariya et al., 2015).

科学的研究の応用

代謝性疾患治療

ミラベグロンは、代謝性疾患における有用性について調査されています {svg_1} {svg_2}. これは選択的なβ3-アドレナリン受容体作動薬であり、動物およびヒトの研究で、褐色脂肪組織活性化剤、"ベージュ"細胞刺激剤、代謝恒常性制御因子として有効であることが判明しています {svg_3}.

肥満治療

ミラベグロンは、抗肥満薬としての可能性があります {svg_4}. 動物研究では、肥満の改善に効果的であることが判明しています。 しかし、ミラベグロン治療後の肥満患者の有意な体重減少は、これまで示されていません {svg_5}.

糖尿病治療

ミラベグロンの効果は、肥満/過体重および糖尿病患者の血糖値の低下につながる可能性があります {svg_6}. これは、ミラベグロンが糖尿病の潜在的な治療法となりうることを示唆しています。

心臓血管疾患治療

ミラベグロンによるBATの活性化は、心臓血管疾患の治療のための新しいアプローチとなる可能性があります {svg_7}. しかし、心臓血管系の副作用により、高用量のミラベグロンの使用が制限される可能性があるため、長期的な安全性は評価する必要があります {svg_8}.

過活動膀胱症候群治療

ミラベグロンは、臨床で特発性過活動膀胱の治療に一般的に用いられています {svg_9}. ミラベグロンは、β3-アドレナリン受容体を刺激して膀胱筋の弛緩を引き起こすことで作用します {svg_10}.

薬剤の溶解度と安定性の向上

溶解度、安定性、持続放出作用が向上した安定なアモルファスミラベグロン複合体が開発されました {svg_11}. これは、薬剤の有効性を向上させる可能性があります。

作用機序

Target of Action

Mirabegron is a beta-3 adrenergic agonist . It primarily targets the beta-3 adrenergic receptors (β3-AR) , which are predominantly found in the smooth muscle of the bladder . These receptors play a crucial role in the regulation of bladder function .

Mode of Action

Mirabegron interacts with its targets, the β3-AR, by activating them . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . As a result, the bladder’s storage capacity is increased .

Biochemical Pathways

The activation of β3-AR by Mirabegron leads to the relaxation of the detrusor smooth muscle, which is a key component in the urinary bladder fill-void cycle . This action increases the bladder’s storage capacity, thereby alleviating symptoms of overactive bladder .

Pharmacokinetics

Mirabegron is extensively metabolized, with one of the most important clearance pathways being direct glucuronidation . In humans, several metabolites have been identified, including Mirabegron N-carbamoylglucuronide . The pharmacokinetic profile of Mirabegron has been characterized in healthy subjects, with studies showing that maximum plasma concentrations were reached at approximately 2.8–4.0 hours post-dose . Mirabegron also showed a more than dose-proportional increase in plasma exposure at single doses of 25–100 mg and approximately dose-proportional at high doses of 300 and 400 mg . It was also found to accumulate twofold upon once-daily dosing relative to single-dose data .

Result of Action

The activation of β3-AR by Mirabegron and the subsequent relaxation of the detrusor smooth muscle leads to an increase in bladder capacity . This results in the alleviation of symptoms associated with overactive bladder, such as urinary frequency, urgency, and incontinence .

Safety and Hazards

Mirabegron can increase blood pressure in adults . It is contraindicated in patients with severe uncontrolled hypertension . Cases of severe hypertension have been reported, which include hypertensive crisis associated with reports of cerebrovascular and cardiac events . It is also harmful if swallowed and may cause an allergic skin reaction .

将来の方向性

Mirabegron has been explored for its utility in metabolic disorders . It has the potential to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content . These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . Additionally, the activation of BAT by mirabegron could represent a novel approach for treating obesity, diabetes, and cardiovascular disease .

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLOKJZIHTWZDZ-FBZAMZGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365244-67-2
Record name Mirabegron N-carbamoylglucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRABEGRON N-CARBAMOYLGLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。